Almonertinib
Overview
Description
Almonertinib, also known as HS-10296, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is specifically designed to target EGFR mutations, including the T790M resistance mutation, which is commonly associated with non-small cell lung cancer (NSCLC). This compound has shown significant efficacy in treating advanced EGFR mutation-positive NSCLC .
Mechanism of Action
Target of Action
Almonertinib, also known as HS-10296, is a third-generation EGFR tyrosine kinase inhibitor . Its primary targets are EGFR-sensitizing and T790M resistance mutations . These mutations are commonly found in non-small cell lung cancer (NSCLC) and are associated with resistance to first and second-generation EGFR inhibitors .
Mode of Action
This compound binds to and inhibits the EGFR tyrosine kinase that harbors EGFR-sensitizing and T790M resistance mutations . By inhibiting these mutations, this compound prevents EGFR-mediated signaling, which is crucial for the proliferation and survival of cancer cells .
Biochemical Pathways
This compound affects the ERK and AKT pathways . These pathways are involved in cell proliferation, survival, and apoptosis. By inhibiting EGFR tyrosine kinase, this compound can block these pathways, leading to reduced cell viability and proliferation, and increased apoptosis .
Pharmacokinetics
This compound is mainly metabolized by CYP3A in vitro . Its active metabolite is N-desmethylated this compound (HAS-719) . This suggests that this compound could be effective in treating brain metastases in NSCLC patients with EGFR mutations .
Result of Action
This compound can significantly inhibit cell viability and proliferation in EGFR-mutated cells . It can also block the cell cycle and induce apoptosis . In vivo studies have shown that this compound can significantly inhibit brain and spinal cord metastases in NSCLC models .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. For instance, its ability to cross the BBB allows it to effectively treat brain and spinal cord metastases in NSCLC patients . Furthermore, the presence of CYP3A modulators can affect the pharmacokinetics of this compound and its active metabolite . Therefore, the clinical application of this compound should consider factors that affect CYP3A activity .
Biochemical Analysis
Biochemical Properties
Almonertinib inhibits EGFR tyrosine kinase, specifically targeting EGFR-sensitizing and T790M resistance mutations . This interaction with the EGFR tyrosine kinase enzyme plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has shown significant inhibitory effects on PC9 brain and spinal cord metastases . It has been observed to have good penetration ability across the blood-brain barrier (BBB), making it effective against advanced NSCLC brain and spinal cord metastases .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of EGFR tyrosine kinase, which targets EGFR-sensitizing and T790M resistance mutations . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a linear metabolic trend . It has demonstrated good tolerability and safety profiles, along with preliminary antitumor activity .
Metabolic Pathways
The metabolic pathways of this compound include demethylation, which gives rise to various metabolites . It’s also involved in oxidative dealkylation .
Transport and Distribution
This compound has been found to penetrate the BBB effectively, suggesting it is well transported and distributed within the body . This ability to cross the BBB allows it to reach brain and spinal cord tumors, demonstrating its potential in treating CNS metastases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Almonertinib involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the quinazoline core, which is a common structure in EGFR inhibitors.
Introduction of Functional Groups: Various functional groups are introduced to enhance the compound’s activity and selectivity
Final Coupling Reactions: The final steps involve coupling reactions to attach the side chains that are crucial for the compound’s activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Use of Catalysts: Catalysts are employed to increase the efficiency of key reactions.
Purification Processes: Advanced purification techniques, such as crystallization and chromatography, are used to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Almonertinib undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline core.
Reduction: Reduction reactions are used to introduce specific functional groups.
Substitution: Halogen atoms on the quinazoline core can be substituted with other groups to enhance activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
The major products formed from these reactions are intermediates that are further processed to yield the final active pharmaceutical ingredient, this compound.
Scientific Research Applications
Almonertinib has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and optimization of EGFR inhibitors.
Biology: Researchers use it to study the biological pathways involved in EGFR signaling and resistance mechanisms.
Medicine: this compound is primarily used in clinical research for the treatment of NSCLC.
Industry: The pharmaceutical industry uses this compound as a benchmark for developing new EGFR inhibitors with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another third-generation EGFR TKI, known for its efficacy against T790M mutations.
Gefitinib: A first-generation EGFR TKI, effective against initial EGFR mutations but less effective against resistance mutations.
Erlotinib: Similar to Gefitinib, it is a first-generation EGFR TKI with limited efficacy against resistance mutations.
Uniqueness of Almonertinib
This compound stands out due to its high selectivity for mutant EGFR over wild-type EGFR, reducing off-target effects and improving patient outcomes. It also shows a favorable safety profile with fewer side effects compared to other EGFR TKIs .
Properties
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEOECWDNSEFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations. | |
Record name | Almonertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1899921-05-1 | |
Record name | Aumolertinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almonertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AUMOLERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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